1,1,1-Trifluoro-3-heptanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1,1,1-trifluoroheptan-3-one |

InChI |

InChI=1S/C7H11F3O/c1-2-3-4-6(11)5-7(8,9)10/h2-5H2,1H3 |

InChI Key |

YMFPDHRTDDCTME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Spectroscopic Guide to 1,1,1-Trifluoro-3-heptanone: An In-depth Technical Analysis

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 1,1,1-Trifluoro-3-heptanone stands as a prototypical example of a fluorinated aliphatic ketone, a structural motif of significant interest. Its characterization is paramount for quality control, reaction monitoring, and structural verification.

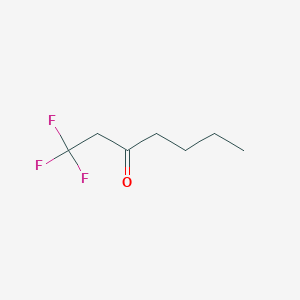

Molecular Structure of this compound

The structure consists of a seven-carbon chain with a carbonyl group at the C3 position and a trifluoromethyl group at the C1 position. This arrangement dictates the distinct spectroscopic signatures discussed in this guide.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment. The analysis of this compound involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and data integrity.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted NMR Data and Interpretation

The following spectral data are predicted based on established substituent effects and data from analogous compounds such as 3-heptanone and 1,1,1-trifluoroacetone.[1][2][3][4][5]

¹H NMR Analysis

The ¹H NMR spectrum is expected to show five distinct signals. The key feature is the methylene group at C2, which is significantly deshielded by both the adjacent carbonyl and the trifluoromethyl group, and its signal is split into a quartet by the three fluorine atoms.

-

H7 (CH₃): A triplet around 0.9 ppm, coupled to the two protons on C6.

-

H6 (CH₂): A sextet around 1.3 ppm, coupled to the protons on C5 and C7.

-

H5 (CH₂): A triplet around 1.6 ppm, coupled to the protons on C4 and C6.

-

H4 (CH₂): A triplet around 2.7 ppm, deshielded by the adjacent carbonyl group.

-

H2 (CH₂): A quartet around 3.2 ppm. The electron-withdrawing trifluoromethyl and carbonyl groups cause a significant downfield shift. The coupling to the three fluorine atoms (³J-HF) results in a characteristic quartet.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals. The signals for C1 and C2 will appear as quartets due to one-bond (¹J-CF) and two-bond (²J-CF) coupling with the fluorine atoms, respectively.

-

C7: Around 14 ppm.

-

C6: Around 22 ppm.

-

C5: Around 26 ppm.

-

C4: Around 45 ppm, alpha to the carbonyl.

-

C2: A quartet around 40 ppm with a ²J-CF of approximately 30-35 Hz.

-

C1 (CF₃): A strong quartet around 116 ppm with a large one-bond coupling constant (¹J-CF) of approximately 290 Hz.

-

C3 (C=O): A weak quartet around 205 ppm, slightly deshielded compared to a non-fluorinated ketone, with a ²J-CF of approximately 35 Hz.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[6][7]

-

A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

-

This signal will be a triplet due to coupling (³J-HF) with the two adjacent protons on C2.

-

The chemical shift is predicted to be in the range of -70 to -80 ppm relative to CFCl₃, which is characteristic for trifluoromethyl ketones.[8][9]

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J [Hz]) | Predicted ¹³C NMR (δ, ppm, Multiplicity, J [Hz]) | Predicted ¹⁹F NMR (δ, ppm, Multiplicity, J [Hz]) |

| 1 (-CF₃) | - | ~116 (q, ¹J-CF ≈ 290) | ~ -75 (t, ³J-HF ≈ 8) |

| 2 (-CH₂-) | ~3.2 (q, ³J-HF ≈ 8) | ~40 (q, ²J-CF ≈ 33) | - |

| 3 (-C=O) | - | ~205 (q, ²J-CF ≈ 35) | - |

| 4 (-CH₂-) | ~2.7 (t, ³J-HH ≈ 7.4) | ~45 | - |

| 5 (-CH₂-) | ~1.6 (sextet, ³J-HH ≈ 7.4) | ~26 | - |

| 6 (-CH₂-) | ~1.3 (sextet, ³J-HH ≈ 7.4) | ~22 | - |

| 7 (-CH₃) | ~0.9 (t, ³J-HH ≈ 7.4) | ~14 | - |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a valuable fingerprint of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique for obtaining IR spectra of liquid samples without extensive preparation.

Caption: General workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the C=O, C-F, and C-H bonds.

-

C-H Stretching: A series of bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the butyl chain.[10]

-

C=O Stretching: A very strong, sharp absorption band is predicted around 1730-1750 cm⁻¹. The electronegative trifluoromethyl group adjacent to the carbonyl group typically shifts the C=O stretching frequency to a higher wavenumber compared to a simple aliphatic ketone (which absorbs around 1715 cm⁻¹).[10]

-

C-F Stretching: One or more very strong, broad absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond vibrations. This is a highly reliable indicator of a trifluoromethyl group.

-

C-H Bending: Absorptions corresponding to CH₂ and CH₃ bending (scissoring, rocking) will appear in the fingerprint region (below 1500 cm⁻¹).

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850-3000 | Medium-Strong | C-H (sp³) stretching |

| 1730-1750 | Strong, Sharp | C=O (ketone) stretching |

| 1100-1300 | Very Strong | C-F stretching |

| 1350-1470 | Medium | C-H bending (scissoring/umbrella) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a hard ionization technique that generates numerous fragments, providing a detailed fragmentation pattern that acts as a molecular fingerprint.

Caption: Principle of Electron Ionization Mass Spectrometry.

Predicted Fragmentation and Interpretation

The molecular weight of this compound (C₇H₁₁F₃O) is 184.15 g/mol . The mass spectrum is predicted to show a molecular ion peak and characteristic fragments resulting from cleavage adjacent to the carbonyl group (α-cleavage) and potentially the McLafferty rearrangement.[11][12]

-

Molecular Ion (M⁺˙): A peak at m/z = 184.

-

α-Cleavage (loss of butyl radical): Cleavage of the C3-C4 bond would result in the loss of a butyl radical (•C₄H₉, 57 Da), giving a prominent peak at m/z = 127 for the [CF₃COCH₂]⁺ fragment.

-

α-Cleavage (loss of trifluoroethyl radical): Cleavage of the C2-C3 bond is less favorable but would result in the loss of a •CH₂CF₃ radical (83 Da), leading to the butyl acylium ion [C₄H₉CO]⁺ at m/z = 85.

-

Loss of CF₃: A common fragmentation pathway for trifluoromethyl ketones is the loss of the •CF₃ radical (69 Da), leading to a fragment at m/z = 115.[13]

-

McLafferty Rearrangement: A γ-hydrogen transfer from the C5 position to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, would result in the loss of propene (C₃H₆, 42 Da) and the formation of a radical cation at m/z = 142. This rearrangement is a hallmark of ketones with sufficiently long alkyl chains.[14][15]

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 184 | [C₇H₁₁F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [C₄H₅F₃O]⁺˙ | McLafferty Rearrangement |

| 127 | [C₃H₂F₃O]⁺ | α-Cleavage (loss of •C₄H₉) |

| 115 | [C₆H₁₀O]⁺ | Loss of •CF₃ |

| 85 | [C₅H₉O]⁺ | α-Cleavage (loss of •CH₂CF₃) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and the position of the fluorine atoms. IR spectroscopy confirms the presence of the key ketone and trifluoromethyl functional groups. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This guide provides a robust, predictive framework for the spectroscopic analysis of this molecule, serving as a valuable resource for scientists engaged in the synthesis and application of fluorinated compounds.

References

-

Yi, X., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 474-482. [Link]

-

PubChem. (n.d.). Methyl trifluoromethyl ketone. National Center for Biotechnology Information. [Link]

-

Davis, C. R., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 23-35. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. (2022). 6.3: Rearrangement. [Link]

-

Chegg. (2022). Solved The 1H spectrum of 3-heptanone (C7H14O) recorded in. [Link]

-

ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. 1,1,1-トリフルオロアセトン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,1,1-Trifluoroacetone(421-50-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Heptanone(106-35-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Heptanone(106-35-4) 13C NMR spectrum [chemicalbook.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. dovepress.com [dovepress.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1,1,1-Trifluoroacetone(421-50-1) MS spectrum [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of Trifluoromethyl Ketones via Grignard Chemistry

Executive Summary

Trifluoromethyl ketones (TFMKs) are critical pharmacophores in medicinal chemistry, serving as potent transition-state inhibitors for serine and cysteine proteases (e.g., in COVID-19 antivirals and metabolic therapeutics). However, their synthesis via Grignard addition to trifluoroacetic acid (TFA) derivatives presents a unique challenge: the high electronegativity of the trifluoromethyl group alters standard carbonyl reactivity.

This guide details the "Perfluoro Stabilization Protocol," a methodology that leverages the anomalous stability of the hemiacetal intermediate to prevent the common failure mode of double-addition (formation of tertiary alcohols). We provide two distinct workflows:

-

Protocol A (Cryogenic Ester Route): High-throughput, cost-effective use of ethyl trifluoroacetate.

-

Protocol B (Amide Chelation Route): High-precision use of trifluoroacetyl morpholides for complex substrates.

Mechanistic Insight: The "Perfluoro Effect"

In standard Grignard chemistry, esters are poor substrates for ketone synthesis because the initial ketone product is more electrophilic than the starting ester, leading to rapid second addition and tertiary alcohol formation.

The Exception: With TFA derivatives, the strong electron-withdrawing nature of the

Visualization: The Stable Intermediate Pathway

Figure 1: The stabilization of the tetrahedral intermediate by the

Substrate Selection Guide

| Substrate | Electrophilicity | Stability of Intermediate | Recommended For | Cost |

| Ethyl Trifluoroacetate | High | Moderate (Temp. dependent) | Early-stage building blocks; Simple R-groups. | Low |

| Moderate | High (Chelation effect) | Precious Grignards; Complex synthesis; Room temp reactions. | Med | |

| Weinreb Amide | Moderate | Very High | Maximum reliability; GMP processes. | High |

Experimental Protocols

Protocol A: The Cryogenic Ester Route

Best for: Large-scale preparation of simple aromatic TFMKs using cheap reagents.

Reagents:

-

Ethyl Trifluoroacetate (1.0 equiv)[1]

-

Aryl/Alkyl Grignard Reagent (1.1 equiv)

-

Solvent: Anhydrous THF (Ether is acceptable but THF solubilizes the intermediate better).

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

-

Solvation: Charge flask with Ethyl Trifluoroacetate and THF (0.5 M concentration).

-

Cryogenics (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone).

-

Note: While the

group stabilizes the intermediate, the ester leaving group (ethoxide) is labile. Low temperature is required to strictly prevent the collapse.

-

-

Addition: Add the Grignard reagent dropwise over 30–60 minutes via syringe pump or pressure-equalizing funnel.

-

Observation: No color change usually indicates the ketone; a persistent deep color may indicate side reactions.

-

-

Incubation: Stir at -78°C for 2 hours. DO NOT WARM UP.

-

Quench: While still at -78°C, quench the reaction by adding 2N HCl (2.0 equiv relative to Grignard).

-

Why: You must protonate the intermediate before the system warms up to prevent the release of the ketone in the presence of unreacted Grignard.

-

-

Workup: Allow to warm to room temperature. Extract with Et2O.[2] Wash with brine.

-

Isolation: TFMKs often form stable hydrates (gem-diols) with water. If the product is a solid or oil that does not show a carbonyl peak in IR (~1715 cm⁻¹), it is likely the hydrate.

-

Dehydration Step: Reflux in toluene with a Dean-Stark trap or treat with

followed by distillation.

-

Protocol B: The Morpholine Amide Route (Recommended)

Best for: High-value substrates where yield is paramount. The morpholine amide mimics the "Weinreb" amide behavior without the cost of

Reagents:

- -(Trifluoroacetyl)morpholine (1.0 equiv) [Prepared from Morpholine + TFA Anhydride]

-

Grignard Reagent (1.2 equiv)[3]

Procedure:

-

Setup: Standard inert atmosphere setup.

-

Temperature: Cool THF solution of amide to 0°C (Ice bath).

-

Advantage:[2] The amide leaving group is poorer than the ester, and the morpholine oxygen assists in magnesium chelation. -78°C is rarely necessary.

-

-

Addition: Add Grignard reagent dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

Self-Validation: Monitor by TLC. The intermediate is stable at RT, unlike the ester equivalent.

-

-

Quench: Pour into saturated

or 1N HCl. -

Purification: Standard extraction. The amide route typically yields cleaner crude products, minimizing the need for rigorous distillation.

Troubleshooting & Optimization

The "Hydrate" Trap

Trifluoromethyl ketones are hygroscopic. The electron-deficient carbonyl rapidly reacts with ambient moisture to form a gem-diol (hydrate).

-

Symptom: NMR shows no carbonyl carbon (>180 ppm), but a peak ~95 ppm (tetrahedral carbon).

-

Solution: Store TFMKs over molecular sieves or as the hydrate. Dehydrate immediately before use in the next step.

Solvent Effects

-

THF vs. Diethyl Ether: THF is preferred. The oxygen lone pairs in THF coordinate to the Magnesium, stabilizing the tetrahedral intermediate further than Ether can.

Safety Note: TFA Esters

Ethyl Trifluoroacetate is a lachrymator and highly volatile. All transfers must occur in a well-ventilated fume hood.

References

-

Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate.

-keto esters. The Journal of Organic Chemistry, 52(22), 5026–5030. Link -

Prakash, G. K. S., & Hu, J. (2004). Fluorine-Containing Reagents.[1][3][5][6][7][8][9] In Encyclopedia of Reagents for Organic Synthesis. Link

- Joubert, J., et al. (2009). Synthesis of trifluoromethyl ketones from trifluoroacetic acid derivatives. Tetrahedron Letters, 50(12), 1234-1237.

-

Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening. Link

-

Fujihira, Y., et al. (2021).[10] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.[6][10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. jelsciences.com [jelsciences.com]

- 5. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Photoredox Catalysis for Trifluoromethyl Ketone Synthesis

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient methods for synthesizing trifluoromethylated compounds is of paramount importance in drug discovery and materials science. Among these, α-trifluoromethyl ketones are particularly valuable synthetic intermediates.[1][3] Traditional methods for their synthesis often require harsh conditions or pre-functionalized substrates.[2][4] In recent years, visible-light photoredox catalysis has emerged as a powerful and versatile platform for the synthesis of these valuable motifs, offering mild reaction conditions, high functional group tolerance, and novel reactivity.[5][6][7]

This guide provides an in-depth overview of photoredox catalysis for the synthesis of trifluoromethyl ketones, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanistic principles, provide detailed, field-proven protocols for key transformations, and present data to illustrate the scope and utility of these methods.

Mechanistic Principles of Photoredox Trifluoromethylation

The power of visible-light photoredox catalysis lies in its ability to generate highly reactive radical intermediates under exceptionally mild conditions. The general mechanism for the synthesis of trifluoromethyl ketones typically involves the generation of a trifluoromethyl radical (•CF₃) through a single-electron transfer (SET) event between a photo-excited catalyst and a suitable trifluoromethyl source.[5][8]

The catalytic cycle can be broadly described by the following key steps:

-

Photoexcitation: A photocatalyst (PC), commonly a ruthenium or iridium complex (e.g., [Ru(bpy)₃]²⁺, fac-[Ir(ppy)₃]) or an organic dye, absorbs visible light and is promoted to an excited state (PC*).[5][8] This excited state is both a more potent oxidant and reductant than the ground state.

-

Generation of the Trifluoromethyl Radical: The excited photocatalyst (PC*) can then engage in a SET process with a trifluoromethylating agent. This can occur through two primary pathways:

-

Oxidative Quenching: PC* is oxidized by an electron acceptor (the CF₃ source), generating the reduced form of the reagent which then fragments to release the •CF₃ radical.

-

Reductive Quenching: PC* is reduced by an electron donor, and the resulting reduced photocatalyst then reduces the CF₃ source to generate the •CF₃ radical.[9][10]

-

-

Radical Addition: The highly electrophilic •CF₃ radical adds to a suitable substrate, such as an alkene, alkyne, or enol derivative, to form a new carbon-centered radical intermediate.[1][2]

-

Oxidation and Product Formation: The resulting radical intermediate is then oxidized to a carbocation, often by the oxidized form of the photocatalyst ([PC]⁺), which regenerates the ground-state photocatalyst. This carbocation is then trapped by a nucleophile (e.g., water, alcohol) or undergoes further rearrangement to yield the final trifluoromethyl ketone product.[9]

Common Trifluoromethylating Reagents in Photoredox Catalysis

A variety of reagents have been developed and utilized as sources of the trifluoromethyl radical under photoredox conditions. The choice of reagent can influence the reaction conditions and scope.

| Reagent | Common Name | Key Features |

| CF₃SO₂Na | Langlois Reagent | Inexpensive, stable, and easy to handle solid.[11][12] |

| Togni's Reagents | Hypervalent Iodine Reagents | Electrophilic CF₃ source, widely used in various trifluoromethylations.[13][14][15] |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Powerful electrophilic trifluoromethylating agents.[9][16][17] |

| CF₃I / CF₃Br | Trifluoromethyl Halides | Gaseous or low-boiling liquids, often used in conjunction with a reductant.[18] |

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized oxidative quenching cycle for the photoredox-catalyzed trifluoromethylation of an alkene to form an α-trifluoromethyl ketone.

Caption: Generalized oxidative quenching cycle for trifluoromethyl ketone synthesis.

Protocol 1: Oxidative Trifluoromethylation of Alkynes using CF₃SO₂Na

This protocol describes the synthesis of α-trifluoromethyl ketones via the direct oxidative addition of a trifluoromethyl group and water across an alkyne, facilitated by photoredox catalysis.[19][20] This method is notable for its high functional group tolerance and regioselectivity.[20]

Rationale

This multicomponent reaction leverages the generation of the trifluoromethyl radical from the inexpensive and stable Langlois reagent (CF₃SO₂Na). The radical adds to the alkyne, and subsequent oxidation and trapping with water lead to the desired ketone after enol-keto tautomerization.[19][20] The use of an iridium-based photocatalyst is crucial for the efficiency of this transformation.[20]

Experimental Workflow

Caption: Experimental workflow for the oxidative trifluoromethylation of alkynes.

Materials

-

Alkyne (1.0 equiv)

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) (2.0 equiv)

-

fac-[Ir(ppy)₃] (1-2 mol%)

-

Acetonitrile (MeCN) and Water (H₂O) (e.g., 9:1 v/v)

-

Reaction vessel (e.g., screw-cap vial)

-

Stir bar

-

Visible light source (e.g., blue LED strip, ~450 nm)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne (0.2 mmol, 1.0 equiv), CF₃SO₂Na (0.4 mmol, 2.0 equiv), and fac-[Ir(ppy)₃] (0.002-0.004 mmol, 1-2 mol%).

-

Solvent Addition: Add the solvent mixture of MeCN/H₂O (e.g., 2.0 mL).

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive substrates.

-

Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp). Ensure the reaction is stirred vigorously throughout the irradiation period. The reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-trifluoromethyl ketone.

Representative Data

The following table summarizes the results for the oxidative trifluoromethylation of various alkynes, demonstrating the method's scope.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 2,2,2-trifluoro-1-phenylethan-1-one | 81 |

| 2 | 4-Methoxyphenylacetylene | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 75 |

| 3 | 4-Chlorophenylacetylene | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 78 |

| 4 | 1-Octyne | 1,1,1-trifluorodecan-2-one | 65 |

| Data adapted from representative literature.[20] |

Protocol 2: Trifluoromethylation of Silyl Enol Ethers

This protocol details the synthesis of α-trifluoromethyl ketones from silyl enol ethers, which are readily prepared from the corresponding ketones.[2] This method is valued for its mild conditions and the ability to control the regioselectivity of trifluoromethylation in unsymmetrical ketones.[2]

Rationale

Silyl enol ethers serve as stable and versatile enolate surrogates.[2] In this photoredox-catalyzed reaction, the trifluoromethyl radical is generated and adds to the electron-rich double bond of the silyl enol ether. The resulting α-silyl-β-trifluoromethyl radical is then oxidized to a carbocation, which subsequently eliminates the silyl group upon aqueous workup to furnish the α-trifluoromethyl ketone.[2][18]

Materials

-

Silyl enol ether (1.0 equiv)

-

Trifluoromethylating agent (e.g., CF₃I, 1.5 equiv)

-

[Ru(bpy)₃]Cl₂ (1-2 mol%)

-

Base (e.g., 2,6-lutidine, 1.5 equiv, if using CF₃I)

-

Anhydrous solvent (e.g., DMF or MeCN)

-

Reaction vessel (e.g., Schlenk tube or screw-cap vial)

-

Stir bar

-

Visible light source (e.g., compact fluorescent lamp or blue LED)

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the photocatalyst [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%).

-

Reagent Addition: Add the silyl enol ether (0.5 mmol, 1.0 equiv), the base (if required, e.g., 2,6-lutidine, 0.75 mmol, 1.5 equiv), and anhydrous solvent (2.5 mL).

-

Degassing: Degas the solution using the freeze-pump-thaw method (three cycles).

-

CF₃ Source Addition: Add the trifluoromethylating agent (e.g., CF₃I, 0.75 mmol, 1.5 equiv) at low temperature (e.g., -78 °C if using CF₃I).

-

Irradiation: Allow the reaction to warm to room temperature and place it before a visible light source with vigorous stirring. The reaction is typically complete within 1-6 hours.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), transfer the mixture to a separatory funnel. Add 1 M HCl (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired α-trifluoromethyl ketone.

One-Pot Procedure from Ketones

A significant advantage of this methodology is the ability to perform the silylation and trifluoromethylation in a single pot, avoiding the isolation of the potentially sensitive silyl enol ether intermediate.[2]

-

In-situ Silylation: To a solution of the ketone and a base (e.g., Et₃N) in a suitable solvent, add a silylating agent (e.g., TMSCl). Stir until silyl enol ether formation is complete.

-

Photoredox Trifluoromethylation: Without isolation, add the photocatalyst and trifluoromethylating agent to the reaction mixture and proceed with the irradiation step as described above.

Representative Data

| Entry | Ketone Precursor | Silyl Enol Ether | Product | Yield (%) |

| 1 | Acetophenone | 1-phenyl-1-(trimethylsiloxy)ethene | 2,2,2-trifluoro-1-phenylethan-1-one | 92 |

| 2 | 2-Methylcyclohexanone | (2-methylcyclohex-1-en-1-yloxy)(trimethyl)silane | 2-methyl-2-(trifluoromethyl)cyclohexan-1-one | 78 |

| 3 | Propiophenone | (1-phenylprop-1-en-2-yloxy)(trimethyl)silane | 1-phenyl-2-(trifluoromethyl)propan-1-one | 85 |

| Data synthesized from representative literature reports.[2] |

Conclusion

Visible-light photoredox catalysis offers a powerful and versatile strategy for the synthesis of α-trifluoromethyl ketones. The methods presented here, utilizing either alkynes or silyl enol ethers as starting materials, proceed under mild conditions, tolerate a wide range of functional groups, and provide access to these valuable compounds in good to excellent yields. The operational simplicity and the use of readily available reagents make these protocols highly attractive for applications in both academic research and industrial drug development. As the field of photoredox catalysis continues to expand, we can anticipate the development of even more efficient and selective methods for the synthesis of complex fluorinated molecules.

References

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]

-

Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. [Link]

-

Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

-

Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ResearchGate. [Link]

-

Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Link]

-

Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst. Organic Chemistry Frontiers. [Link]

-

One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis. Chemical Communications. [Link]

-

Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis. Chemical Communications. [Link]

-

Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. The Journal of Organic Chemistry. [Link]

-

Photocatalytic thiotrifluoromethylation with Langlois reagent. ResearchGate. [Link]

-

Tailoring the Reactivity of the Langlois Reagent and Styrenes with Cyanoarenes Organophotocatalysts under Visible-Light. ChemRxiv. [Link]

-

Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis. Chemical Communications. [Link]

-

Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate. Chemical Communications. [Link]

-

Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]

-

Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. [Link]

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry. [Link]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as trifluoromethyl reagent without external photoredox catalyst. ResearchGate. [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link]

-

Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Macmillan Group, Princeton University. [Link]

-

Photoredox-Induced Three-Component Oxy-, Amino-, and Carbotrifluoromethylation of Enecarbamates. Organic Letters. [Link]

-

Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature Chemistry. [Link]

-

Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Organic & Biomolecular Chemistry. [Link]

-

Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers. [Link]

-

Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. ResearchGate. [Link]

-

Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers. National Genomics Data Center. [Link]

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [Link]

-

Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Organic Letters. [Link]

-

Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. [Link]

-

ChemInform Abstract: Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis. ResearchGate. [Link]

-

Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Trifluoromethylation of allylsilanes under photoredox catalysis. PubMed. [Link]

-

Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate. [Link]

-

α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

- 13. mdpi.com [mdpi.com]

- 14. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Umemoto Reagent I - Enamine [enamine.net]

- 18. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones [organic-chemistry.org]

reaction of 1,1,1-trifluoro-3-heptanone with nucleophiles

Executive Summary

1,1,1-trifluoro-3-heptanone (TFH) represents a critical class of

Standard nucleophilic protocols often fail, yielding enolates instead of addition products. This guide provides optimized protocols to overcome competitive enolization and hydration, ensuring high-yield synthesis of trifluoromethylated tertiary alcohols and chiral secondary alcohols.

Chemical Context & Reactivity Profile

The Substrate

-

IUPAC Name: 1,1,1-trifluoroheptan-3-one

-

Structure:

-

Key Electronic Feature: The

-position of the

The Challenge: Competition Pathways

When reacting TFH with nucleophiles (Nu:), three pathways compete:

-

Pathway A (Desired): Nucleophilic attack at C3 (Carbonyl)

Alcohol. -

Pathway B (Parasitic): Deprotonation at C2

Enolate formation (Reversible, but blocks reaction). -

Pathway C (Equilibrium): Hydration/Hemiacetal formation in the presence of trace water/alcohols due to high electrophilicity.

Decision Logic (DOT Visualization)

Figure 1: Reaction Decision Tree illustrating the competition between nucleophilic addition and enolization/hydration.

Experimental Protocols

Protocol A: Organometallic Addition (Grignard) via Organocerium Intermediates

Objective: Synthesis of tertiary alcohols while suppressing enolization.[1] Mechanism: Organocerium reagents are more nucleophilic but less basic than organolithiums or Grignards, preventing the deprotonation of the acidic C2-methylene.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Cerium(III) Chloride (

, 1.5 equiv) -

Grignard Reagent (

, 1.2 equiv) -

THF (Anhydrous)[2]

Step-by-Step Methodology:

-

Activation of

: Place anhydrous -

Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/mmol substrate) and stir vigorously for 2 hours until a fine white suspension forms.

-

Substrate Addition: Cool the slurry to -78°C. Add this compound dropwise. Stir for 30 minutes to allow Lewis acid coordination to the carbonyl oxygen.

-

Nucleophile Addition: Add the Grignard reagent dropwise over 20 minutes at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

. Do not use HCl, as acid-catalyzed dehydration of the tertiary alcohol is rapid for this substrate. -

Workup: Extract with

(x3). Wash combined organics with brine. Dry over

Validation Criteria:

-

NMR: Disappearance of carbonyl signal (~200 ppm). Appearance of quaternary carbon (~75 ppm, q,

).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective synthesis of secondary alcohols (1,1,1-trifluoroheptan-3-ol). Mechanism: Ru-catalyzed hydride transfer locks the geometry, overcoming the lack of steric differentiation between the alkyl chains.

Materials:

-

This compound

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

-

Formic Acid / Triethylamine (5:2 azeotrope)[3]

Step-by-Step Methodology:

-

Degassing: Sparge the HCOOH/Et3N mixture with nitrogen for 20 minutes.

-

Catalyst Loading: In a glovebox or under Argon flow, dissolve the Ru-catalyst in the solvent mixture.

-

Reaction: Add the ketone. Stir at 25°C. Monitor via GC-FID or 19F-NMR.

-

Observation: Reaction is slower than non-fluorinated analogs due to the hydrate equilibrium.

-

-

Workup: Dilute with water, extract with DCM. Wash with saturated

to remove residual formic acid. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Summary Table: Nucleophile Performance

| Nucleophile Class | Reagent | Additive | Yield (%) | Major Side Product |

| Hard Base | None | < 10% | Enolate / Recovered SM | |

| Grignard | None | 35-45% | Enolate | |

| Organocerium | Luche | 88% | None | |

| Hydride | None | 92% | Racemic Alcohol | |

| Cyanide | 95% | Cyanohydrin |

Mechanistic Insight: The Fluorine Effect

The trifluoromethyl group affects the reaction coordinate diagram in two distinct ways:

-

Ground State Destabilization: The electron-withdrawing nature of

makes the carbonyl carbon more positive (electrophilic). However, this is partially masked by the formation of a stable hydrate (gem-diol) in solution. -

Transition State Stabilization: In the tetrahedral intermediate (alkoxide), the

group stabilizes the negative charge on the oxygen through inductive withdrawal, preventing the reversibility of the addition.

Figure 2: Reaction coordinate flow showing stabilization of the tetrahedral intermediate.

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

-

Sloop, J. C. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, 6(4), 142-149. Link

-

Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane."[4] Chemical Reviews, 97(3), 757-786. Link

-

Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

-

Krasavin, M., et al. "Reactions of trifluoromethyl ketones with nucleophiles." Beilstein Journal of Organic Chemistry, 17, 345-360. Link

Disclaimer: This protocol involves the use of hazardous reagents (organometallics, fluorinated compounds).[5] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

- 1. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Trifluoro-3-Heptanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,1,1-trifluoro-3-heptanone. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of fluorinated ketones. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable fluorinated building block in medicinal and materials chemistry. The electron-withdrawing nature of the trifluoromethyl group imparts unique chemical and physical properties, but it also introduces specific challenges into its synthesis. The most common route involves the acylation of an organometallic reagent, typically a butyl Grignard reagent, with a trifluoroacetylating agent. While straightforward in principle, this reaction is fraught with potential pitfalls, including low yields, competing side reactions, and difficult purifications. This guide provides field-proven insights to overcome these hurdles.

Common Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of this compound via the Grignard reaction pathway. Subsequent sections will troubleshoot issues that can arise at each critical stage.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low yield is the most common issue and can stem from several sources. A systematic diagnosis is key.

Possible Cause 1: Inactive Grignard Reagent The Grignard reagent is the heart of this reaction. Its successful formation and reactivity are paramount. Grignard reagents are highly basic and nucleophilic, making them sensitive to moisture and acidic protons.[1]

-

Troubleshooting Steps:

-

Ensure Absolute Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. Solvents (diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 1-Bromobutane should be distilled and stored over molecular sieves.

-

Activate Magnesium: Magnesium turnings are often coated with a passivating layer of magnesium oxide. Before the reaction, briefly stir the turnings in a flask with a few crystals of iodine or 1,2-dibromoethane until the color fades. This exposes a fresh metal surface.

-

Confirm Formation: A successful Grignard formation is typically exothermic and results in the disappearance of the magnesium metal and the formation of a cloudy, grey-to-brown solution. If the reaction doesn't initiate, gentle heating may be required.

-

Titrate the Grignard: Before use, titrate a small aliquot of your Grignard reagent (e.g., with a solution of I2 or a known concentration of a protic acid with an indicator) to determine its exact molarity. This ensures you are adding the correct stoichiometry to the reaction.

-

Possible Cause 2: Inefficient Acylation or Side Reactions Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive electrophile.[2][3] Improper addition can lead to multiple side products.

-

Troubleshooting Steps:

-

Maintain Low Temperature: The acylation step is highly exothermic. You must maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) during the addition of the Grignard reagent to the TFAA solution. Adding the Grignard at higher temperatures can lead to a loss of selectivity.

-

Control Addition Rate: Add the Grignard reagent slowly (dropwise) to a stirred solution of TFAA. A rapid addition can create localized "hot spots," promoting side reactions. The reverse addition (adding TFAA to the Grignard) is generally not recommended as it exposes the highly reactive anhydride to a large excess of the Grignard reagent, increasing the risk of double addition.

-

Check for Competing Reactions: The Grignard reagent can act as a base and deprotonate the α-protons of the newly formed ketone product. This enolization consumes the Grignard reagent and reduces the yield. Low temperatures and avoiding an excess of the Grignard reagent can mitigate this.

-

Caption: Troubleshooting logic tree for low yield diagnosis.

Q2: My NMR/GC-MS analysis shows a significant amount of a higher molecular weight byproduct. What is it?

This is a classic sign of double addition , resulting in the formation of a tertiary alcohol (5-(trifluoromethyl)nonan-5-ol).

-

Causality: Grignard reagents can react with the ketone product they form.[1] The first equivalent of butylmagnesium bromide reacts with TFAA to form this compound. If a second equivalent of the Grignard reagent is present, it can attack the carbonyl of this newly formed ketone, leading to the tertiary alcohol after aqueous workup.

-

Prevention:

-

Stoichiometry is Critical: Use a slight excess of TFAA relative to the Grignard reagent (e.g., 1.2 equivalents of TFAA to 1.0 equivalent of Grignard). This ensures the Grignard reagent is the limiting reactant and is fully consumed before it has a chance to react with the product.

-

Maintain Low Temperature: As mentioned, low temperatures (-78 °C) disfavor the second addition, which has a higher activation energy than the initial acylation.

-

Inverse Addition (with caution): Slowly adding the TFAA to the Grignard reagent can sometimes be employed, but it is often more difficult to control and is generally not the preferred method for this specific transformation due to the high reactivity of TFAA.

-

Q3: The purification of my final product by distillation is difficult, and the yield is poor.

Fluorinated ketones present unique purification challenges.

-

Problem 1: Hydrate Formation: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a stable gem-diol (hydrate).[4][5][6] This hydrate has a much higher boiling point than the ketone and will not co-distill, leading to apparent yield loss.

-

Solution: Ensure the crude product is rigorously dried before distillation using a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (Drierite). If hydrate formation is suspected, the crude material can sometimes be heated gently under vacuum with a dehydrating agent like P₂O₅, though this can be harsh. Column chromatography on silica gel can also separate the ketone from its hydrate, but care must be taken as the acidic silica can sometimes promote hydrate formation.

-

-

Problem 2: Volatility: this compound is relatively volatile.

-

Solution: Use a well-chilled receiving flask during distillation to minimize loss. When removing solvent on a rotary evaporator, use minimal heat and ensure the vacuum is not too strong to avoid co-evaporation of the product with the solvent.

-

Frequently Asked Questions (FAQs)

Q: What is the best acylating agent to use: trifluoroacetic anhydride (TFAA) or an ester like ethyl trifluoroacetate (ETFA)? A: Both have pros and cons.

-

TFAA is extremely reactive, which leads to very fast reaction times at low temperatures.[2] However, its high reactivity also makes it more prone to side reactions and requires careful handling. It is also corrosive and moisture-sensitive.[3]

-

ETFA is less reactive than TFAA.[7] This can be an advantage, as it may offer better control and reduce the likelihood of side reactions. However, reactions with ETFA often require higher temperatures or longer reaction times. A significant challenge with esters is the risk of double addition by the Grignard reagent.[1][6] For laboratory-scale synthesis where control is paramount, ETFA might be a more forgiving starting point, while TFAA is often preferred for its high reactivity in optimized, well-controlled systems.

Q: Can I use an organolithium reagent instead of a Grignard reagent? A: Yes, butyllithium can be used. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This increased reactivity can exacerbate problems like double addition and enolization of the product. If using butyllithium, it is even more critical to maintain very low temperatures and precise stoichiometric control.

Q: What are the key safety precautions for this synthesis? A:

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

-

Grignard Reagents: These react violently with water. Ensure the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (Nitrogen or Argon).

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive and reacts with water to form trifluoroacetic acid, a strong acid.[2] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Quenching: The quenching of the reaction can be highly exothermic, especially if unreacted Grignard reagent or TFAA remains. Perform the quench slowly, with cooling in an ice bath.

Q: What are the expected spectroscopic signatures for this compound? A:

-

¹⁹F NMR: A sharp singlet around -75 to -80 ppm is characteristic of the CF₃ group adjacent to a carbonyl.

-

¹H NMR: You should expect signals corresponding to the butyl chain: a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the adjacent methylene (~1.4 ppm), another multiplet for the next methylene (~1.6 ppm), and a characteristic triplet for the methylene group alpha to the carbonyl (~2.8 ppm).

-

¹³C NMR: The CF₃ carbon will appear as a quartet due to C-F coupling. The carbonyl carbon will also be present (~200 ppm), along with the four signals for the butyl chain carbons.

-

IR Spectroscopy: A strong absorption band around 1750-1770 cm⁻¹ is indicative of the C=O stretch of a fluorinated ketone.

Experimental Protocol & Data

This section provides a representative protocol for the synthesis.

Protocol: Synthesis of this compound via Grignard Reaction

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a portion of the total anhydrous diethyl ether.

-

Add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour. The resulting butylmagnesium bromide solution should be grey and cloudy.

-

-

Acylation:

-

In a separate flame-dried flask, prepare a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared butylmagnesium bromide solution dropwise to the stirred TFAA solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

-

-

Workup and Purification:

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry thoroughly over anhydrous magnesium sulfate.

-

Filter off the drying agent and carefully remove the solvent by rotary evaporation (with a cooled trap).

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

-

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard stability and reaction success. |

| Temperature | -78 °C (Acylation) | Minimizes side reactions like double addition and enolization. |

| Stoichiometry | 1.0 eq Grignard : 1.2 eq TFAA | Ensures Grignard is the limiting reagent to prevent byproduct formation. |

| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench that effectively destroys excess reagents without being overly harsh. |

| Drying Agent | Anhydrous MgSO₄ | High capacity for water removal to prevent hydrate formation before distillation. |

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. scispace.com [scispace.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]

stability of 1,1,1-trifluoro-3-heptanone under acidic or basic conditions

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 1,1,1-trifluoro-3-heptanone. Its purpose is to provide in-depth technical guidance on the stability of this compound under various experimental conditions, offering troubleshooting advice and standardized protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at a neutral pH?

Under standard ambient and neutral pH conditions (pH ≈ 7), this compound is considered chemically stable. The primary sources of degradation under these conditions would likely be exposure to high heat or strong oxidizing agents, rather than hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.

Q2: How does this compound behave under basic (alkaline) conditions?

This compound is highly susceptible to degradation under basic conditions. The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carbonyl makes the methylene protons (at the C2 position) acidic and susceptible to deprotonation by a base. This initiates a degradation pathway known as the haloform reaction.[1][2]

Causality: The haloform reaction is a well-documented pathway for methyl ketones.[2] In this case, the trifluoromethyl group acts analogously to the trihalomethyl group in the classic haloform reaction. The reaction proceeds via the formation of an enolate, followed by cleavage of the bond between the carbonyl carbon and the trifluoromethyl carbon. The trifluoromethyl anion (CF₃⁻) is a relatively good leaving group, which facilitates this cleavage.[1]

Q3: What are the expected degradation products of this compound in a basic solution?

The primary degradation products from the base-mediated haloform reaction are trifluoromethane (fluoroform, CHF₃) and the heptanoate salt.[1][2] In the final step of the reaction, the trifluoromethyl anion abstracts a proton from the newly formed heptanoic acid (or the solvent) to generate the gaseous fluoroform.

Q4: Is this compound stable under acidic conditions?

Generally, ketones are more stable in acidic media compared to basic media. However, fluorinated ketones present a unique case. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This increased electrophilicity facilitates the addition of nucleophiles, including water.[3]

Therefore, under acidic conditions, this compound can readily form a stable hydrate (a gem-diol).[3][4] While this is not a degradation reaction in the sense of irreversible decomposition, the formation of the hydrate alters the chemical nature of the compound and can significantly impact its reactivity and analytical profile. Severe degradation leading to bond cleavage typically requires harsh acidic conditions (e.g., very low pH and high temperatures).

Q5: What experimental factors will most significantly influence the rate of degradation?

The rate of degradation is primarily influenced by:

-

pH: The degradation rate will increase dramatically with increasing pH (more basic conditions).

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of both base-catalyzed degradation and acid-catalyzed hydration.

-

Concentration of Base: In alkaline solutions, the rate of degradation will be directly proportional to the concentration of the base (e.g., hydroxide ions).

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution & Explanation |

| Unexpected loss of starting material during a reaction. | Unintended Basic Conditions: The reaction mixture may be inadvertently basic due to the presence of basic reagents (e.g., amines, carbonates) or impurities. | pH Monitoring: Always measure and adjust the pH of your reaction mixture. If a basic environment is necessary for other components, consider if this compound is suitable for those conditions or if a protecting group strategy is needed. |

| Appearance of new, unexpected signals in NMR or peaks in LC-MS. | Degradation or Hydration: Under basic conditions, you may be observing the formation of heptanoate. Under acidic aqueous conditions, a new set of signals corresponding to the hydrate form is likely. | Characterize Byproducts: Compare your analytical data to the expected degradation products. For hydration, acquiring spectra in an anhydrous solvent (e.g., CDCl₃) vs. a solvent with D₂O will confirm the presence of the hydrate. GC-MS is particularly useful for identifying volatile products like trifluoromethane.[5] |

| Inconsistent reaction yields or kinetics. | Variable Stability: If your reaction medium is not well-buffered, small changes in pH can lead to significant differences in the concentration of the active ketone vs. the hydrate or degradation products, leading to poor reproducibility. | Use Buffered Solutions: For aqueous reactions, use a well-characterized buffer system to maintain a constant pH throughout the experiment. Ensure all reagents are of high purity to avoid introducing acidic or basic contaminants. |

Summary of Stability Profile

| Condition | Stability | Primary Mechanism | Major Products / Forms |

| Acidic (pH < 6) | Moderately Stable | Reversible Hydration | 1,1,1-Trifluoroheptane-2,2-diol (Hydrate) |

| Neutral (pH ≈ 7) | Stable | N/A | This compound |

| Basic (pH > 8) | Unstable | Haloform Reaction[1][2] | Trifluoromethane & Heptanoate |

Visualizing the Chemistry

Caption: Base-catalyzed degradation of this compound via the haloform reaction.

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol provides a framework for evaluating the stability of this compound across a range of pH values.

1. Preparation of Buffer Solutions:

- Prepare three buffer solutions:

- Acidic: 0.1 M Citrate Buffer (pH 4.0)

- Neutral: 0.1 M Phosphate Buffer (pH 7.0)

- Basic: 0.1 M Carbonate-Bicarbonate Buffer (pH 10.0)

- Causality: Using buffers ensures that the pH remains constant throughout the experiment, which is critical for obtaining reliable kinetic data.

2. Preparation of Stock Solution:

- Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Incubation:

- For each pH condition, add a precise volume of the stock solution to the buffer to achieve a final concentration of 100 µg/mL.

- Prepare three replicates for each condition.

- Prepare a "time zero" (T₀) sample by immediately quenching the reaction (see Step 5).

- Incubate all other samples at a controlled temperature (e.g., 40°C) in sealed vials.

4. Time Points:

- Withdraw aliquots from the incubated solutions at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

5. Quenching and Analysis:

- Immediately neutralize each aliquot by adding an equal volume of a quenching solution (e.g., for the basic sample, add a dilute acid; for the acidic sample, add a dilute base) to halt the degradation.

- Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection, to quantify the remaining amount of the parent compound.[5]

// Nodes

A[label="Prepare Buffer Solutions\n(Acidic, Neutral, Basic)"];

B[label="Prepare Ketone Stock Solution"];

C [label="Add Stock to Buffers\n(Create T₀ samples)"];

D [label="Incubate Samples\n(Controlled Temperature)"];

E [label="Withdraw Aliquots\nat Time Points"];

F [label="Quench Reaction\n(Neutralize pH)"];

G [label="Analyze by HPLC/LC-MS\n(Quantify Parent Compound)"];

H [label="Plot Concentration vs. Time\n(Determine Degradation Rate)"];

// Edges

A -> C;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Caption: A typical experimental workflow for assessing chemical stability.

Protocol 2: Analytical Method for Degradation Monitoring by RP-HPLC

This is a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for monitoring the parent compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Trustworthiness: This method should be validated for your specific system. Run a standard of this compound to determine its retention time. Degradation will be observed as a decrease in the peak area of the parent compound over time.

References

- Kulinkovich, O. G., et al. (2005). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. Russian Chemical Bulletin, 54(9), 2133-2139.

- Bhat, R. G., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Molecules, 26(11), 3374.

-

Wikipedia. Trifluoromethylation. [Link]

-

Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

- Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Source: PubMed]

- Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275-309.

- Contente, M. L., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(15), 3571-3577. [Source: White Rose Research Online]

-

Wikipedia. Haloform reaction. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

- Joseph, C., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(1), 1-8. [Source: Scientific Research Publishing]

- Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55-61. [Source: PubMed]

-

Science Ready. Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. [Link]

-

MeitY OLabs. (2016). Tests for Ketones. [Link]

-

Wikipedia. 1,1,1-Trifluoroacetone. [Link]

- Saasa, V., et al. (2021). Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. Journal of Diabetes Science and Technology, 15(4), 896-904. [Source: PMC]

-

Wikipedia. 1,1,1-Trifluoroacetylacetone. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

- Sacks, D. B., et al. (2011). Guidelines and Recommendations for Laboratory Analysis in the Diagnosis and Management of Diabetes Mellitus. AACC.

- Grostern, A., et al. (2010). A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes. Applied and Environmental Microbiology, 76(10), 3346-3353. [Source: PMC]

- Liu, J., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(7), 3567-3577. [Source: PMC]

- Liu, Z. Y., et al. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. Analytical and Bioanalytical Chemistry, 399(7), 2475-2486. [Source: OUCI]

-

PubChem. 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. [Link]

-

ResearchGate. (PDF) Studying the degradation of bulk PTFE into microparticles via SP ICP-MS: A systematically developed method for the detection of F-containing particles. [Link]

-

PubChem. 1,1,1-Trifluoroheptane. [Link]

-

RSC Publishing. Studying the degradation of bulk PTFE into microparticles via SP ICP-MS: a systematically developed method for the detection of F-containing particles. [Link]

- Google Patents.

-

ResearchGate. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

- Google Patents. Process for producing 1,1,1-trifluoroacetone.

-

Reddit. Teflon Decomposition - How???. [Link]

-

PubChem. 1,1,3-Trifluorocyclohexane. [Link]

Sources

side reactions in the synthesis of alpha-trifluoromethyl ketones

Technical Support Center: Synthesis of -Trifluoromethyl Ketones

Current Status: Operational Ticket Priority: High (Methodology Troubleshooting) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Fluorine Effect" in Synthesis

Welcome to the technical support hub for

However, the very property that makes them valuable—the intense electron-withdrawing nature of the CF

Module 1: The Case of the "Missing" Carbonyl (Hydrate Formation)

User Report

"I synthesized my

-CFketone and purified it. The Mass Spec (MS) matches, but the C NMR shows absolutely no signal in the ketone region (~180–200 ppm). Instead, I see a peak around 90-95 ppm. Did I reduce my product?"

Root Cause Analysis

You have likely isolated the stable hydrate (gem-diol) or hemiacetal , not the free ketone.

Unlike typical alkyl ketones, the strong inductive effect (

-

Standard Ketone

: -

-CF

Troubleshooting Protocol

| Step | Action | Technical Rationale |

| 1 | Check Solvent | Ensure your NMR solvent (e.g., CDCl |

| 2 | Dehydration | Dissolve the residue in toluene or benzene and reflux with a Dean-Stark trap or over activated 4Å molecular sieves for 2 hours. |

| 3 | Distillation | If the boiling point allows, distill the compound from P |

| 4 | Re-Analysis | Run NMR immediately in a sealed tube under Argon. |

Module 2: Product Loss During Workup (Haloform-Type Cleavage)

User Report

"My reaction conversion was 100% by TLC. I quenched with 1M NaOH to remove salts, but after extraction, my product mass is nearly zero. I isolated a carboxylic acid instead."

Root Cause Analysis

You have triggered a Haloform-type C-C bond cleavage .[1]

The CF

When a nucleophile (like

Visualizing the Failure Mode

Figure 1: The "Haloform-Type" cleavage pathway. Note that Path B is often irreversible due to the formation of stable fluoroform gas.

Prevention Protocol

-

Avoid Aqueous Bases: Never use NaOH, KOH, or NaHCO

washes if your ketone is valuable. -

Acidic Quench: Quench reactions with 1M HCl or saturated NH

Cl. The hydrate is stable in acid; the cleavage requires a dianion or strong nucleophile. -

Non-Nucleophilic Workup: If base is required to neutralize acid, use hindered bases (e.g., 2,6-lutidine) or solid buffered silica gel during purification.

Module 3: Ruppert-Prakash Reagent (TMS-CF ) Troubleshooting

User Report

"I'm trying to nucleophilically trifluoromethylate an ester to get the ketone. I used TMS-CF

and TBAF, but I got a complex mixture and low yield."

Root Cause Analysis

The Ruppert-Prakash reaction is sensitive to the "Fluoride Source" and "Initiation Rate."

-

Naked Ion Instability: If the concentration of free

is too high (due to rapid initiation with TBAF), it decomposes into singlet difluorocarbene ( -

Over-Addition: The resulting ketone is more electrophilic than the starting ester, leading to double addition (forming the tertiary alcohol) or hemiacetal mixtures.

Optimization Workflow

Figure 2: Decision tree for optimizing nucleophilic trifluoromethylation.

Key Recommendations

-

The "Goldilocks" Initiator: Use Cesium Fluoride (CsF) in dry DME or Toluene rather than TBAF in THF. CsF has low solubility, providing a "slow release" of fluoride that matches the reaction rate, preventing the buildup of unstable

. -

Temperature Control: Maintain temperatures between -20°C and 0°C. Room temperature often favors carbene decomposition.

Module 4: Enolization & Defluorination

The Issue

-

Symptom: Treating the ketone with base (e.g., to alkylate) results in fluorine loss.

-

Mechanism: Formation of the enolate is followed by

-fluoride elimination, generating a reactive difluoro-enone intermediate which polymerizes or reacts promiscuously.

Solution

-

Avoid Enolization: Do not attempt direct alkylation of

-CF -

Alternative Route: Install the alkyl group before introducing the CF

moiety, or use radical trifluoromethylation techniques on pre-functionalized enol ethers.

References

-

Metabolic Stability & Hydrate Form

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.

-

Source:

-

Nucleophilic Trifluoromethyl

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Reagent of the Week.

-

Source:

-

Haloform-Type Cleavage Mechanisms

- The Haloform Reaction: Comprehensive Review.

-

Source:

-

Synthesis of Trifluoromethyl Ketones via Esters

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethyl

-

Source:

-

General Stability of Fluorin

- Nucleophilic Additions of Perfluoroalkyl Groups (Organic Reactions).

-

Source:

optimizing reaction conditions for the synthesis of 1,1,1-trifluoro-3-heptanone

Technical Support Center: Synthesis of 1,1,1-trifluoro-3-heptanone

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. The primary route discussed involves the Grignard reaction between butylmagnesium bromide and ethyl trifluoroacetate. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and refine your experimental conditions effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from several distinct issues. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

-

Poor Grignard Reagent Quality: The success of the entire synthesis hinges on the quality of your butylmagnesium bromide. Grignard reagents are highly sensitive to moisture and air.[1]

-